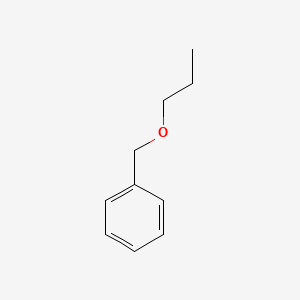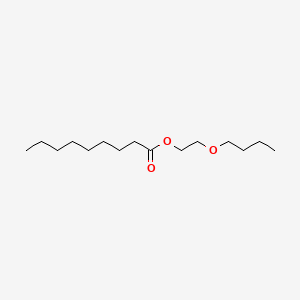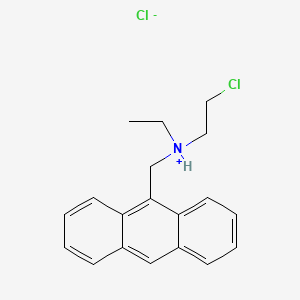
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, and its derivatives are known for their interesting photophysical, photochemical, and biological properties . This particular compound is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves several steps. One common method includes the reaction of anthracene with formaldehyde and 2-chloroethylamine under acidic conditions to form the desired product. The reaction typically proceeds through a Mannich reaction, where the anthracene acts as the nucleophile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthracene-based compounds and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in cancer research, where the compound can induce cell death in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
9-Anthracenecarboxylic acid: Used in the synthesis of coordination complexes and as a photochromic material.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems
Compared to these compounds, this compound is unique due to its chloroethyl group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
95424-17-2 |
|---|---|
Molekularformel |
C19H21Cl2N |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
anthracen-9-ylmethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C19H20ClN.ClH/c1-2-21(12-11-20)14-19-17-9-5-3-7-15(17)13-16-8-4-6-10-18(16)19;/h3-10,13H,2,11-12,14H2,1H3;1H |
InChI-Schlüssel |
SLZBOMOEUONUBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCCl)CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




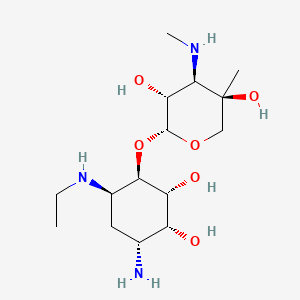
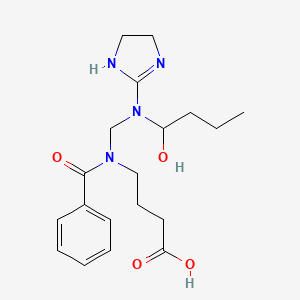
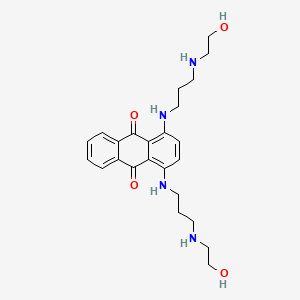

![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
